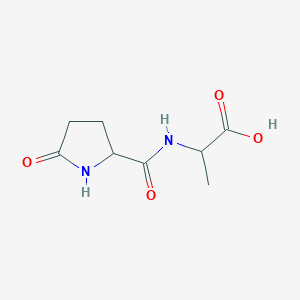
Pyroglutamylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Pyroglutamyl-L-alanine is a dipeptide compound composed of L-pyroglutamic acid and L-alanine. It is known for its role as a substrate in enzymatic reactions, particularly involving pyroglutamyl peptidase. The compound has a molecular weight of 200.19 g/mol and is typically found as a white to off-white powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Pyroglutamyl-L-alanine can be synthesized through the reaction of L-pyroglutamic acid with L-alanine. One common method involves the use of benzyloxycarbonyl-L-pyroglutamic acid (Z-L-pGlu) as a starting material. The synthesis involves the following steps :
Protection of the amino group: The amino group of L-pyroglutamic acid is protected using a benzyloxycarbonyl (Z) group.
Coupling reaction: The protected L-pyroglutamic acid is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N’-dimethylformamide (DMF).
Deprotection: The Z group is removed under acidic conditions to yield L-Pyroglutamyl-L-alanine.
Industrial Production Methods
Industrial production of L-Pyroglutamyl-L-alanine typically involves large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers to ensure high purity and yield. The process includes solid-phase peptide synthesis (SPPS) where the peptide is assembled step-by-step on a solid resin support .
Chemical Reactions Analysis
Types of Reactions
L-Pyroglutamyl-L-alanine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by enzymes such as pyroglutamyl peptidase, resulting in the cleavage of the peptide bond.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using pyroglutamyl peptidase.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and N,N’-dimethylformamide (DMF) for peptide bond formation.
Major Products Formed
The primary product formed from the hydrolysis of L-Pyroglutamyl-L-alanine is the individual amino acids, L-pyroglutamic acid and L-alanine .
Scientific Research Applications
L-Pyroglutamyl-L-alanine has several applications in scientific research:
Biochemistry: It is used as a substrate to study the activity of pyroglutamyl peptidase, an enzyme involved in protein metabolism.
Pharmaceutical Research: The compound is used in the development of enzyme inhibitors and as a model compound for studying peptide interactions.
Structural Biology: Its crystal structure has been studied to understand peptide conformation and interactions.
Mechanism of Action
The mechanism of action of L-Pyroglutamyl-L-alanine primarily involves its role as a substrate for pyroglutamyl peptidase. The enzyme recognizes the pyroglutamyl residue and cleaves the peptide bond, releasing L-pyroglutamic acid and L-alanine. This reaction is crucial for understanding the enzyme’s specificity and activity .
Comparison with Similar Compounds
Similar Compounds
L-Pyroglutamyl-L-naphthylamide: Another substrate for pyroglutamyl peptidase, used in similar enzymatic studies.
L-Pyroglutamyl-L-phenylalanine: A related dipeptide with similar structural properties but different enzymatic interactions.
Uniqueness
L-Pyroglutamyl-L-alanine is unique due to its specific interaction with pyroglutamyl peptidase, making it a valuable tool for studying this enzyme’s activity. Its relatively simple structure and well-defined synthesis routes also contribute to its widespread use in research .
Properties
IUPAC Name |
2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJVJUARZXCJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901333 |
Source


|
| Record name | NoName_435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
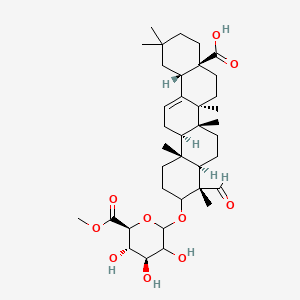
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
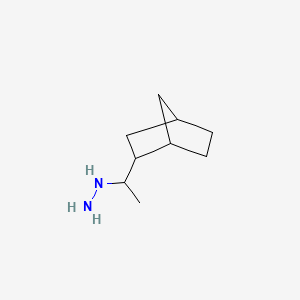
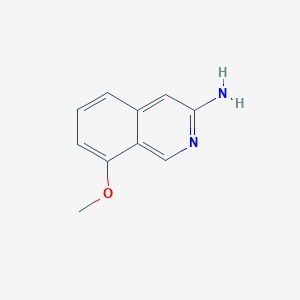


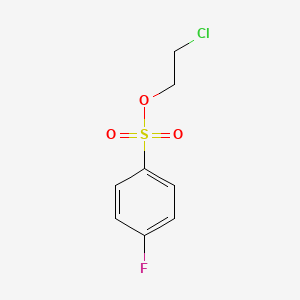
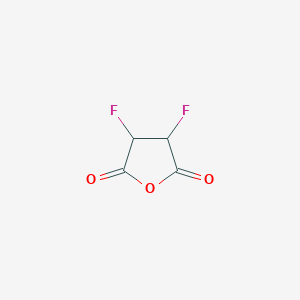
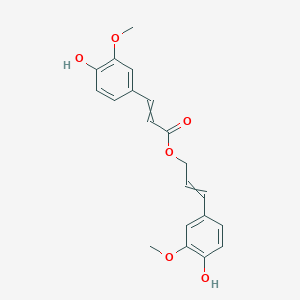
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)
azanium](/img/structure/B12437766.png)


![N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B12437785.png)
